卡前列甲酯

描述

Clinical Applications of Carboprost Methyl

Carboprost methyl is a synthetic prostaglandin analogue used in medical applications such as cervical ripening prior to diagnostic hysteroscopy. A clinical multicenter study evaluated the effectiveness of carboprost methylate suppository for this purpose in premenopausal women. The study found that the application of carboprost methylate suppository was an effective and safe method for cervical ripening, with significant differences in cervical width and the time required for cervical dilation compared to a control group. However, there were no significant differences in pain scores, side reactions, satisfaction degree of operators and patients, the time of hysteroscopy, or incidence of complications between the two groups .

Synthesis and Controlled Release of Carboprost Methyl

The synthesis of carboprost methyl has been explored through various strategies. A novel approach using a macrocyclic lactone strategy was developed to synthesize 5(E)-isomer-free carboprost methyl ester. This method starts with a modified Corey lactone, which is free of the 5(E)-isomer, and can be used to prepare carboprost methyl ester effectively . In terms of drug delivery, the permeabilities of carboprost methyl were determined for a series of synthetic polymeric membranes. The study found that permeability increased with the percent vinyl acetate in the copolymer, which was mainly due to an increase in the solubility of carboprost methyl in the polymer. This research is crucial for designing controlled release delivery systems for carboprost methyl .

Molecular Structure and Degradation Analysis

The molecular structure of carboprost methyl and its degradation under acidic conditions have been analyzed using high-performance liquid chromatography. Degradation results in epimerization and dehydration, leading to several isomers at the tertiary allylic hydroxyl group. The method used for the determination of carboprost methyl in a controlled release dosage form was found to be linear, precise, and had an average recovery of 99.2% .

Physical and Chemical Properties

The physical and chemical properties of carboprost methyl are influenced by its molecular structure and the environment in which it is placed. For instance, the permeability and solubility of carboprost methyl in polymeric membranes are critical for its controlled release in drug delivery systems . Additionally, the stability of carboprost methyl in biological samples can be affected by the presence of esterases, which can be inhibited by specific substances to prevent degradation .

Case Studies and Pharmacokinetics

Carboprost methyl's pharmacokinetics were studied in beagle dogs after intravaginal administration of a suppository containing the drug. The study utilized liquid chromatography-tandem mass spectrometry with positive/negative ion-switching electrospray ionization for the simultaneous quantitation of carboprost methylate and its active metabolite, carboprost. The method was successfully applied to the pharmacokinetic study, demonstrating its utility in monitoring the drug's levels in biological samples .

科学研究应用

产后出血治疗

“卡前列甲酯”广泛用于治疗产后出血 (PPH),产后出血是造成孕产妇发病率和死亡率的主要原因 . 它占全球孕妇死亡人数的约 25%,每年估计有 127,000 人死亡 . PPH 的总体发生率约为 6%,并与严重的发病率相关 .

子宫收缩剂

“卡前列甲酯”是一种合成的前列腺素类似物,类似于 PGF 2α(具体来说,它是 15-甲基-PGF 2α),具有催产作用 . 它可以诱发宫缩并在早孕时引发流产,还可以减少产后出血 .

第二线子宫收缩剂

前列腺素 (PG) 目前推荐作为第二线子宫收缩剂,用于尽管使用催产素治疗但仍然出血的病例 . 在临床实践中不断使用的 PG 药物包括卡前列甲酯、舒普罗酮和米索前列醇,分别代表 PGF 2α、PGE 2 和 PGE 1 的类似物 .

减少失血

注射用 PG 药物用于治疗 PPH 时,可有效减少失血,但可能会引起心血管或呼吸道副作用 .

低资源环境

米索前列醇的特点是口服给药、成本低、储存稳定、广泛可用,并且副作用最小 . 它仍然是低资源环境中子宫无力症的治疗选择,但它作为子宫收缩剂的独立应用效果可能有限

作用机制

安全和危害

未来方向

属性

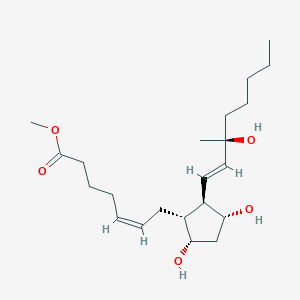

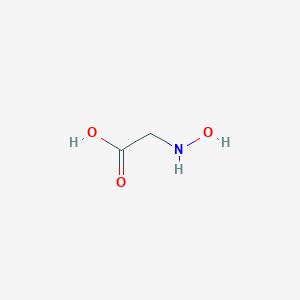

IUPAC Name |

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+/t17-,18-,19+,20-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCOAAFKJZXJFP-XAYIDPIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316447 | |

| Record name | Methyl carboprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35700-21-1 | |

| Record name | Methyl carboprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35700-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboprost methyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl carboprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5Z,9.alpha.,11.alpha.,13E,15S)-9,11,15-trihydroxy-15-methyl-prosta-5,13-dien-1-oic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOPROST METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVV9BU3089 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)

![Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-](/img/structure/B154121.png)

![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)

![17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B154129.png)